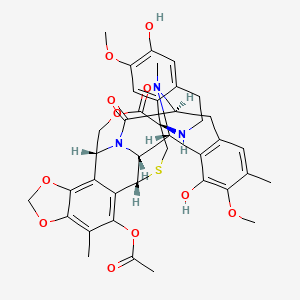
Trabectedine Impurity E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trabectedine Impurity E is a chemical compound related to Trabectedin, a marine-derived anti-neoplastic drug. . This compound is one of the impurities that can be formed during the synthesis or degradation of Trabectedin.
Vorbereitungsmethoden
The synthesis of Trabectedine and its impurities involves complex chemical reactions. Trabectedin is initially isolated from the Caribbean tunicate Ecteinascidia turbinata and is currently prepared by chemical synthesis . The synthetic process includes reactions such as the Mannich reaction, Pictet-Spengler reaction, Curtius rearrangement, and chiral rhodium-based diphosphine-catalyzed enantioselective hydrogenation . Industrial production methods focus on optimizing these reactions to ensure high yield and purity of Trabectedin while minimizing the formation of impurities like Trabectedine Impurity E.
Analyse Chemischer Reaktionen
Trabectedine Impurity E, like Trabectedin, can undergo various chemical reactions. These include:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Trabectedine Impurity E is primarily studied in the context of its parent compound, Trabectedin. Research focuses on understanding the formation, stability, and biological activity of this impurity. In chemistry, it is used to study the synthetic pathways and degradation mechanisms of Trabectedin . In biology and medicine, it is investigated for its potential effects on cancer cells and its role in the overall efficacy and safety of Trabectedin . In industry, it is important for quality control and regulatory compliance to ensure the purity of pharmaceutical products.
Wirkmechanismus
The mechanism of action of Trabectedine Impurity E is closely related to that of Trabectedin. Trabectedin binds to the minor groove of DNA and interferes with cell division and genetic transcription processes . It also affects DNA repair machinery, leading to cell cycle arrest and apoptosis . The molecular targets include transcription factors, DNA binding proteins, and DNA repair pathways .
Vergleich Mit ähnlichen Verbindungen
Trabectedine Impurity E can be compared with other impurities and analogs of Trabectedin. Similar compounds include:
ET-745: A related compound with a similar structure but different pharmacological activity.
Lurbinectedin: Another marine-derived anti-neoplastic agent with a similar mechanism of action. This compound is unique in its specific formation during the synthesis and degradation of Trabectedin, and its study provides insights into the stability and efficacy of the parent compound.
Eigenschaften
Molekularformel |
C39H41N3O11S |
|---|---|
Molekulargewicht |
759.8 g/mol |
IUPAC-Name |
[(1R,2R,3R,11S,14R,26R)-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-12,27-dioxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |
InChI |
InChI=1S/C39H41N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36,40,44-45H,7-8,10,13-15H2,1-6H3/t22-,23-,29+,30+,36+,39+/m0/s1 |
InChI-Schlüssel |
HURGLJIPFDYHTH-YAJOLDMGSA-N |
Isomerische SMILES |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4C(=O)[C@H](C2)N3C)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Kanonische SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(=O)C(C2)N3C)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


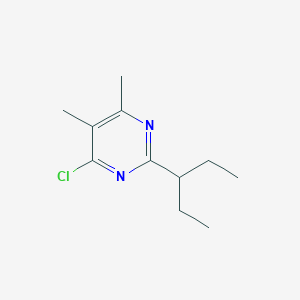
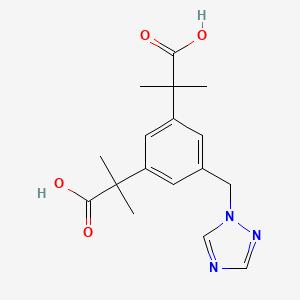

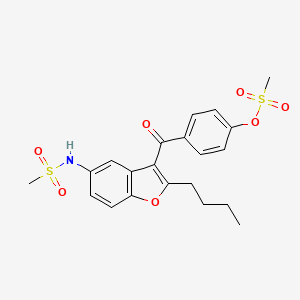
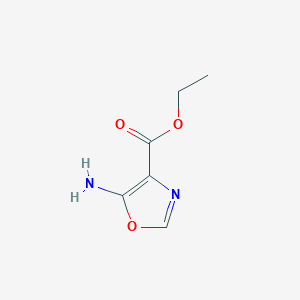
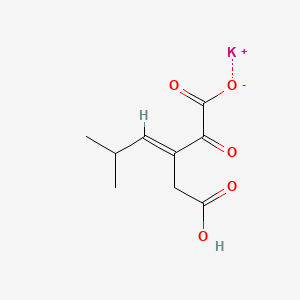
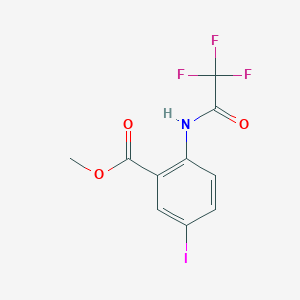
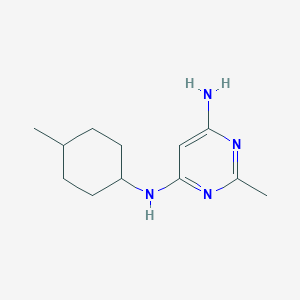
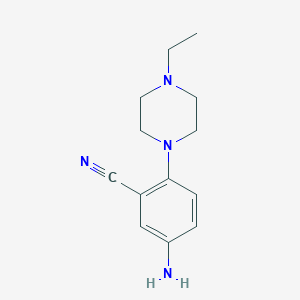
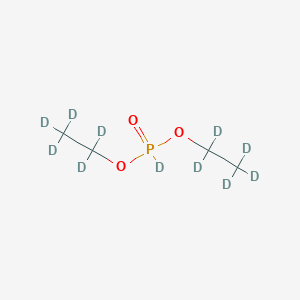
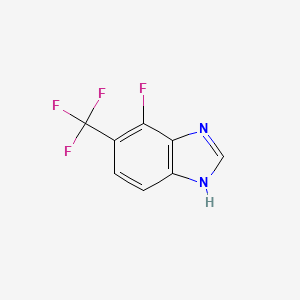
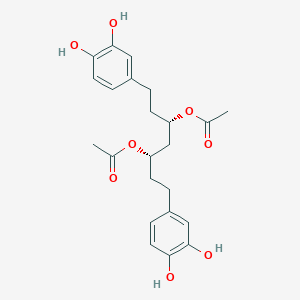
![(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Racemic Mixture)](/img/structure/B13441816.png)
![Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate](/img/structure/B13441819.png)
